N-[4-[(4-ethylbenzoyl)amino]phenyl]thiophene-2-carboxamide
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Overview
Description
N-[4-[(4-ethylbenzoyl)amino]phenyl]thiophene-2-carboxamide is an organic compound with the molecular formula C20H18N2O2S and a molecular weight of 350.4 g/mol This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
The synthesis of N-[4-[(4-ethylbenzoyl)amino]phenyl]thiophene-2-carboxamide typically involves the reaction of 4-ethylbenzoyl chloride with 4-aminophenyl-2-thiophenecarboxamide under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[4-[(4-ethylbenzoyl)amino]phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the C-2 position, using reagents such as bromine or chlorine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring typically results in the formation of sulfoxides or sulfones, while reduction leads to the formation of amines.
Scientific Research Applications
N-[4-[(4-ethylbenzoyl)amino]phenyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing thiophene rings.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-[(4-ethylbenzoyl)amino]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
N-[4-[(4-ethylbenzoyl)amino]phenyl]thiophene-2-carboxamide can be compared with other similar compounds, such as:
N-{4-[(4-ethylbenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide: This compound has a methoxy group instead of a hydrogen atom on the phenyl ring, which may alter its chemical and biological properties.
This compound derivatives:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties that can be exploited for various applications.
Properties
Molecular Formula |
C20H18N2O2S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[4-[(4-ethylbenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H18N2O2S/c1-2-14-5-7-15(8-6-14)19(23)21-16-9-11-17(12-10-16)22-20(24)18-4-3-13-25-18/h3-13H,2H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
HFVMUZMXLPLFIC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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